- Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases, ACS Medicinal Chemistry Letters, 2011, 2(5), 402-406
Cas no 89368-12-7 (1-(4-bromo-2-methoxyphenyl)ethan-1-one)
1-(4-bromo-2-methoxyphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Bromo-2-methoxyphenyl)ethanone
- 1-?(4-?bromo-?2-?methoxyphenyl)?Ethanone
- Ethanone, 1-(4-bromo-2-methoxyphenyl)-
- 4'-bromo-2'-methoxyacetophenone
- 1-(4-Bromo-2-methoxy-phenyl)-ethanone
- 1-(4-bromo-2-methoxyphenyl)ethan-1-one
- 4-bromo-2-methoxyacetophenone
- 2'-Methoxy-4'-bromoacetophenone
- KYZHKXMHJFOQPM-UHFFFAOYSA-N
- 4770AC
- NE60188
- SY032008
- 1-(4-Bromo-2-methoxyphenyl)-1-ethanone
- AK104826
- 1-[4
- 1-(4-Bromo-2-methoxyphenyl)ethanone (ACI)
- MFCD11848490
- DA-31739
- 89368-12-7
- CL9346
- SCHEMBL1824265
- AKOS016007971
- CS-W019337
- DTXSID30459103
- EN300-160131
- 1-[4-bromo-2-(methyloxy)phenyl]ethanone
- AS-46304
- 4 inverted exclamation mark -Bromo-2 inverted exclamation mark -methoxyacetophenone
-
- MDL: MFCD11848490
- Inchi: 1S/C9H9BrO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3
- InChI Key: KYZHKXMHJFOQPM-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(OC)=CC(Br)=CC=1
Computed Properties
- Exact Mass: 227.97900
- Monoisotopic Mass: 227.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.4±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 292.8±25.0 °C at 760 mmHg
- Flash Point: 130.9±23.2 °C
- PSA: 26.30000
- LogP: 2.66030
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-(4-bromo-2-methoxyphenyl)ethan-1-one Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:3261
- Safety Instruction: H303+H313+H333
- HazardClass:8
- PackingGroup:Ⅲ
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-bromo-2-methoxyphenyl)ethan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(4-bromo-2-methoxyphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM244116-5g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 95+% | 5g |
$252 | 2021-06-16 | |
| Chemenu | CM244116-10g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 95+% | 10g |
$458 | 2021-06-16 | |
| Alichem | A019120332-5g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 98% | 5g |
$261.90 | 2023-08-31 | |
| Alichem | A019120332-10g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 98% | 10g |
$485.10 | 2023-08-31 | |
| TRC | B696815-100mg |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B696815-250mg |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 250mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B696815-500mg |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 500mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B696815-1g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 1g |
$ 178.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS994-5g |
1-(4-bromo-2-methoxyphenyl)ethan-1-one |
89368-12-7 | 98% | 5g |
1051.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS994-50mg |
1-(4-bromo-2-methoxyphenyl)ethan-1-one |
89368-12-7 | 98% | 50mg |
62.0CNY | 2021-08-04 |
1-(4-bromo-2-methoxyphenyl)ethan-1-one Production Method
Production Method 1
Production Method 2
- Hydrochloric acid catalysis of N-bromosuccinimide (NBS) mediated nuclear aromatic brominations in acetone, Synthetic Communications, 2000, 30(12), 2091-2098
Production Method 3
1.2 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, 50 °C
1.3 50 °C
- Design, synthesis and biological evaluation of biphenyl urea derivatives as novel VEGFR-2 inhibitors, MedChemComm, 2013, 4(11), 1434-1438
Production Method 4
- Discovery of potent macrocyclic HCV NS5A inhibitors, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3793-3799
Production Method 5
1.2 50 °C
- Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: Design, synthesis and biological evaluation, Bioorganic & Medicinal Chemistry, 2014, 22(1), 277-284
1-(4-bromo-2-methoxyphenyl)ethan-1-one Raw materials
1-(4-bromo-2-methoxyphenyl)ethan-1-one Preparation Products
1-(4-bromo-2-methoxyphenyl)ethan-1-one Suppliers
1-(4-bromo-2-methoxyphenyl)ethan-1-one Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 1-(4-bromo-2-methoxyphenyl)ethan-1-one
Comprehensive Overview of 1-(4-bromo-2-methoxyphenyl)ethan-1-one (CAS No. 89368-12-7)
1-(4-bromo-2-methoxyphenyl)ethan-1-one, with the CAS number 89368-12-7, is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This brominated aromatic ketone is recognized for its unique structural properties, making it a valuable intermediate in synthetic chemistry. Researchers and industries frequently search for 1-(4-bromo-2-methoxyphenyl)ethan-1-one synthesis, CAS 89368-12-7 applications, and its role in drug discovery, reflecting its growing relevance in modern science.
The compound’s molecular structure features a methoxy group and a bromine substituent on the phenyl ring, which enhances its reactivity in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig. These reactions are pivotal for constructing complex molecules, aligning with the current trend of green chemistry and sustainable synthesis. Users often inquire about eco-friendly methods to produce 1-(4-bromo-2-methoxyphenyl)ethan-1-one, highlighting the demand for environmentally conscious practices.
In pharmaceutical applications, 1-(4-bromo-2-methoxyphenyl)ethan-1-one serves as a precursor for bioactive molecules, including potential anti-inflammatory and antioxidant agents. Recent studies explore its derivatives in neurodegenerative disease research, a hot topic in medical science. Searches for CAS 89368-12-7 in CNS drug development underscore its significance in addressing global health challenges.
Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing 1-(4-bromo-2-methoxyphenyl)ethan-1-one purity and stability. Laboratories prioritize high-purity CAS 89368-12-7 suppliers to ensure reproducible results, a common query among quality control professionals. Additionally, the compound’s storage conditions and shelf life are frequently discussed, emphasizing practical handling considerations.
The agrochemical sector also leverages 1-(4-bromo-2-methoxyphenyl)ethan-1-one for developing novel pesticides and herbicides. With increasing interest in precision agriculture, researchers investigate its role in creating targeted crop protection solutions. Keywords like 89368-12-7 in agrochemical formulations reflect this niche application.
From a commercial perspective, the global market for brominated aromatic ketones is expanding, driven by demand in pharmaceutical intermediates and specialty chemicals. Suppliers and manufacturers often search for CAS 89368-12-7 pricing trends and bulk procurement options, indicating its economic importance. Regulatory compliance, such as REACH and FDA guidelines, further influences its trade dynamics.
Innovations in catalytic synthesis and flow chemistry are reshaping the production of 1-(4-bromo-2-methoxyphenyl)ethan-1-one, reducing waste and energy consumption. These advancements align with the circular economy paradigm, a trending topic in industrial chemistry. Queries like continuous flow synthesis of CAS 89368-12-7 demonstrate the intersection of technology and traditional methods.
In summary, 1-(4-bromo-2-methoxyphenyl)ethan-1-one (CAS 89368-12-7) is a versatile compound with multifaceted applications. Its integration into drug discovery, agrochemical innovation, and sustainable chemistry positions it as a critical asset in scientific and industrial progress. As research evolves, so does the interest in its optimized synthesis, novel derivatives, and commercial viability, ensuring its continued relevance.
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